
5-Aminomethyl-4,5-dihydro-isoxazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminomethyl-4,5-dihydro-isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol typically involves the cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine . This reaction leads to the formation of 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which can be further oxidized to yield the desired compound .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can have different biological and chemical properties .
Scientific Research Applications
5-Aminomethyl-4,5-dihydro-isoxazol-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Aminomethyl-4,5-dihydro-isoxazol-3-ol can be compared with other similar compounds in the isoxazole family:
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
(5S)-5-(aminomethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 |
InChI Key |
ZHCZZTNIHDWRNS-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H](ONC1=O)CN |
Canonical SMILES |
C1C(ONC1=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






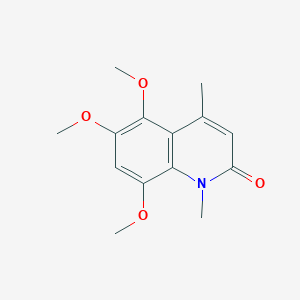
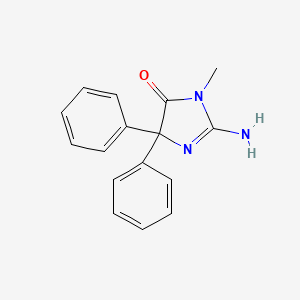
![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)
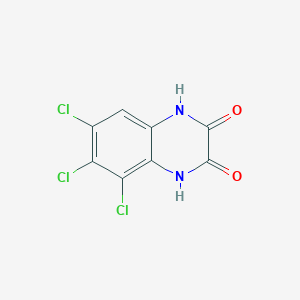
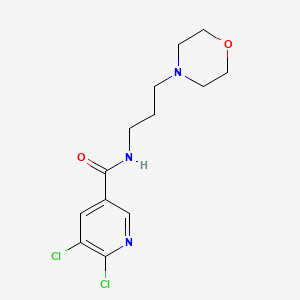
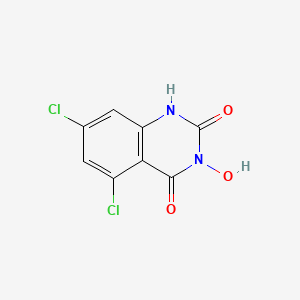

![5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole](/img/structure/B10844646.png)


